molecular formula C15H23ClN3O4P B11999601 N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate

Cat. No.: B11999601
M. Wt: 375.79 g/mol
InChI Key: ZTGUGGKGGAEKDE-UHFFFAOYSA-N
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Description

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate is a synthetic compound derived from the 7-chloroquinoline scaffold, a structural motif widely studied for its antimalarial and antimicrobial properties. The compound features a butane-1,3-diamine backbone substituted with dimethyl groups at the N1 position and a 7-chloroquinoline moiety at the N3 position. The phosphate counterion enhances solubility and bioavailability, critical for pharmacological applications.

Properties

Molecular Formula

C15H23ClN3O4P

Molecular Weight

375.79 g/mol

IUPAC Name

3-N-(7-chloroquinolin-4-yl)-1-N,1-N-dimethylbutane-1,3-diamine;phosphoric acid

InChI

InChI=1S/C15H20ClN3.H3O4P/c1-11(7-9-19(2)3)18-14-6-8-17-15-10-12(16)4-5-13(14)15;1-5(2,3)4/h4-6,8,10-11H,7,9H2,1-3H3,(H,17,18);(H3,1,2,3,4)

InChI Key

ZTGUGGKGGAEKDE-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate typically involves multiple steps. One common method includes the reaction of 7-chloroquinoline with appropriate amines under controlled conditions. For instance, the reaction of 7-chloroquinoline with N,N-dimethylbutane-1,3-diamine in the presence of a suitable catalyst can yield the desired product . The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate has several scientific research applications:

Comparison with Similar Compounds

Key Observations:

Chain Length and Flexibility :

  • The 4-carbon butane chain in the target compound provides greater conformational flexibility compared to ethane (Ro 41-3118) or propane (Ro 47-0543) chains. This may influence binding to parasitic targets like heme detoxification pathways in Plasmodium .
  • Longer chains (e.g., butane) may improve pharmacokinetic properties, such as tissue distribution and half-life.

Substituent Effects: Dimethyl vs. Phosphate Counterion: Unlike free-base analogs, the phosphate salt likely improves aqueous solubility, facilitating oral or intravenous administration.

Stereochemical Considerations: Ro 47-9396 highlights the role of chirality, with enantiomers exhibiting distinct pharmacological profiles.

Research Findings and Implications

  • Metabolism : Diethyl-substituted analogs (e.g., Ro 41-3118) undergo rapid dealkylation, generating less active metabolites. The dimethyl groups in the target compound may mitigate this issue, as seen in Ro 47-9396 .
  • Antimalarial Activity : While direct data are unavailable, related compounds inhibit heme polymerization in Plasmodium, a mechanism critical for chloroquine derivatives. The extended butane chain may enhance binding to heme or related targets .
  • Synergy with Other Agents : Structural analogs have been studied in combination therapies to overcome drug resistance. The target compound’s stability and solubility make it a candidate for such applications.

Biological Activity

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate, also known by its CAS number 1172847-43-6, is a compound with notable biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN3O4PC_{15}H_{23}ClN_3O_4P with a molecular weight of 375.79 g/mol. The compound features a chloroquinoline moiety, which is significant for its biological activity.

Synthesis Pathway

The synthesis of this compound typically involves the reaction of 4-chloroquinoline derivatives with N,N-dimethylbutane-1,3-diamine. The process can yield high purity and yield rates, with reported yields around 87% in some studies .

Antimalarial Efficacy

One of the prominent biological activities associated with this compound is its antimalarial efficacy. Research has indicated that this compound exhibits significant inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown an effective concentration (EC50) in the nanomolar range, suggesting potent antiplasmodial activity .

CompoundEC50 (nM)Reference
This compound28.6 ± 0.9
Control Compound A41.2 ± 5.3
Control Compound B56.3 ± 8.1

The mechanism by which this compound exerts its antimalarial effects is believed to involve the inhibition of heme polymerization within the malaria parasite. The chloroquine-like structure allows it to interfere with the detoxification process of heme, leading to increased oxidative stress and eventual parasite death .

Cytotoxicity and Selectivity

While assessing the biological activity of this compound, researchers have also evaluated its cytotoxicity against mammalian cell lines. Preliminary results indicate that it possesses a favorable selectivity index, suggesting that it may be less toxic to human cells compared to its effects on malaria parasites .

Case Studies

Case Study 1: Efficacy Against Malaria

In a controlled study involving various quinoline derivatives, this compound was tested against multiple strains of Plasmodium falciparum. The results demonstrated superior efficacy compared to traditional antimalarial drugs like chloroquine and mefloquine, highlighting its potential as a novel therapeutic agent in malaria treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the quinoline core could enhance or diminish biological activity significantly. For instance, introducing different substituents on the quinoline ring affected both potency and selectivity against Plasmodium spp., providing insights for further drug development .

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